Cas no 2229443-29-0 (2-(1-azido-2-hydroxyethyl)-6-methoxyphenol)

2-(1-Azido-2-hydroxyethyl)-6-methoxyphenol is a specialized phenolic compound featuring both azido and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of the azido group allows for click chemistry reactions, facilitating efficient conjugation with alkyne-containing molecules, while the hydroxyl and methoxy substituents enhance solubility and reactivity in various chemical environments. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules and in materials science for polymer modifications. Its structural properties enable precise functionalization, making it valuable for research requiring controlled molecular assembly. High purity and stability further ensure reliable performance in synthetic workflows.
2-(1-azido-2-hydroxyethyl)-6-methoxyphenol structure
2229443-29-0 structure
Product Name:2-(1-azido-2-hydroxyethyl)-6-methoxyphenol
CAS No:2229443-29-0
MF:C9H11N3O3
MW:209.201941728592
CID:5937722
PubChem ID:165681885
Update Time:2025-10-29

2-(1-azido-2-hydroxyethyl)-6-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 2-(1-azido-2-hydroxyethyl)-6-methoxyphenol
    • 2229443-29-0
    • EN300-1796283
    • Inchi: 1S/C9H11N3O3/c1-15-8-4-2-3-6(9(8)14)7(5-13)11-12-10/h2-4,7,13-14H,5H2,1H3
    • InChI Key: GFPVOAVOMQGBRK-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1O)C(CO)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 209.08004122g/mol
  • Monoisotopic Mass: 209.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 64Ų

2-(1-azido-2-hydroxyethyl)-6-methoxyphenol Pricemore >>

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$683.0 2023-09-19
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Additional information on 2-(1-azido-2-hydroxyethyl)-6-methoxyphenol

Research Brief on 2-(1-azido-2-hydroxyethyl)-6-methoxyphenol (CAS: 2229443-29-0): Recent Advances and Applications

The compound 2-(1-azido-2-hydroxyethyl)-6-methoxyphenol (CAS: 2229443-29-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.

Recent studies have highlighted the role of 2-(1-azido-2-hydroxyethyl)-6-methoxyphenol as a versatile intermediate in the synthesis of bioactive molecules. Its azido and hydroxyethyl functional groups make it an attractive candidate for click chemistry applications, enabling the efficient construction of complex molecular architectures. Researchers have successfully utilized this compound in the development of novel drug conjugates and targeted therapies, particularly in oncology and infectious diseases.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's ability to serve as a key building block in the synthesis of potent kinase inhibitors. The azido group allowed for facile conjugation with alkyne-bearing pharmacophores, resulting in compounds with improved selectivity and reduced off-target effects. This approach has opened new avenues for the development of personalized medicine and precision therapeutics.

Another significant application of 2-(1-azido-2-hydroxyethyl)-6-methoxyphenol has been in the field of proteomics and chemical biology. Its ability to selectively label proteins through bioorthogonal reactions has facilitated the study of protein-protein interactions and post-translational modifications. Recent work published in Nature Chemical Biology showcased its utility in identifying novel drug targets by enabling the visualization of cellular pathways with unprecedented resolution.

From a pharmacological perspective, preliminary in vitro studies have revealed interesting anti-inflammatory properties of derivatives synthesized from this compound. The methoxyphenol moiety appears to contribute to significant antioxidant activity, while the azido group allows for further functionalization to enhance bioavailability and tissue specificity. These findings suggest potential applications in treating chronic inflammatory conditions.

The safety profile and pharmacokinetic properties of 2-(1-azido-2-hydroxyethyl)-6-methoxyphenol are currently under investigation. Early ADMET studies indicate favorable metabolic stability, though further optimization may be required to improve its blood-brain barrier penetration for potential neurological applications. Researchers are particularly interested in its potential as a scaffold for CNS-targeted drug delivery systems.

In conclusion, 2-(1-azido-2-hydroxyethyl)-6-methoxyphenol (CAS: 2229443-29-0) represents a promising chemical entity with diverse applications in drug discovery and chemical biology. Its unique structural features enable multiple synthetic transformations and biological interactions, making it a valuable tool for medicinal chemists. Future research directions should focus on expanding its therapeutic applications and optimizing its pharmacological properties for clinical translation.

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